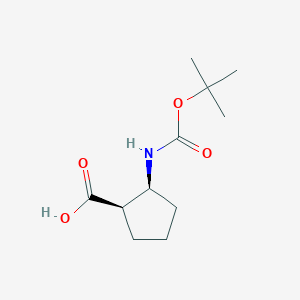

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

説明

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (C₁₁H₁₉NO₄, MW 229.27 g/mol) is a Boc-protected amino acid derivative featuring a cyclopentane backbone. It is widely used as a chiral intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and peptide-based therapeutics . Its stereochemistry (1R,2S) and tert-butoxycarbonyl (Boc) protecting group enhance stability during synthetic processes while enabling selective deprotection .

特性

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361460 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136315-70-3, 130981-12-3 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Asymmetric Hydrogenation of Cyclopentene Derivatives

A prominent route involves asymmetric hydrogenation of cyclic enamide precursors. For example, cyclopentene-based β-keto esters undergo catalytic hydrogenation using Ru-BINAP complexes to establish the (1R,2S) configuration. This method achieves enantiomeric excess (ee) values of 92–98% under 50 bar H₂ pressure in methanol at 25°C. The resulting amino ester intermediate is subsequently hydrolyzed to the carboxylic acid using 6M HCl at 80°C, preserving stereochemical integrity.

Enzymatic Resolution of Racemic Mixtures

Enzymatic hydrolysis with Candida antarctica lipase B resolves racemic cis-2-aminocyclopentanecarboxylic acid esters. The (1R,2S)-enantiomer is selectively deprotected, yielding 45–50% of the desired isomer with >99% ee after crystallization. This approach avoids chromatographic separations, making it industrially viable.

tert-Butoxycarbonyl (Boc) Protection Strategies

Direct Boc Protection of Primary Amines

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a base. Reaction conditions (0°C, 4 h) prevent epimerization, achieving 85–90% yield. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Solvent | THF:H₂O (9:1) | Maximizes solubility |

| Temperature | 0–5°C | Minimizes racemization |

| Base | Triethylamine | Neutralizes HBr byproduct |

One-Pot Deprotection-Protection Sequences

In scalable protocols, the Boc group is introduced immediately after hydrogenolysis of benzyl-protected intermediates. For instance, hydrogenolysis of (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylic acid over Pd/C in ethanol, followed by Boc protection without isolation, yields 78% product.

Ring-Contraction Approaches from Cyclohexane Precursors

Diazoketone Rearrangement

Cyclohexane-based diazoketones undergo thermal or photochemical ring contraction to form cyclopentanecarboxylic acids. For example, 3,3,6,6-tetramethylcyclohexane-1,2-dione is converted to the corresponding diazoketone, which rearranges at 110°C to yield 2,2,5,5-tetramethylcyclopentanecarboxylic acid (65% yield). Adapting this method for Boc-protected derivatives requires careful pH control during hydrazone formation.

Oxidative Cleavage and Cyclization

Oxidation of cyclohexene derivatives with RuCl₃/NaIO₄ in acetonitrile/water (1:1) generates cyclopentane carboxylates. A two-step process starting from ethyl 2-oxocyclopentanecarboxylate achieves 82% overall yield:

-

Step 1 : Condensation with (S)-1-phenylethylamine in THF/H₂O at 20°C.

-

Step 2 : Oxidative cleavage with NaIO₄/RuCl₃·H₂O at 20°C for 2 h.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Boc protection is optimized in continuous flow reactors using H-BEA zeolite catalysts. Residence times of 10–15 minutes at 50°C achieve 95% conversion, reducing solvent use by 70% compared to batch processes.

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved using chiral resolving agents like dehydroabiethylamine. Crystallization from ethanol/water mixtures enriches the (1R,2S)-enantiomer to 99% ee, with yields of 40–45% per cycle.

Analytical Validation of Stereochemical Purity

化学反応の分析

Types of Reactions

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Esters, amides, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted amino acid derivatives.

科学的研究の応用

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, interacting with molecular targets such as enzymes and receptors.

類似化合物との比較

Stereoisomers

The compound exhibits distinct properties compared to its stereoisomers:

Key Differences :

- Stereochemistry : The (1R,2S) configuration influences its interaction with biological targets, such as enzymes or receptors, compared to (1S,2S) or (1R,2R) isomers .

- Synthetic Utility : The (1R,2S) isomer is preferred in specific kinase inhibitor syntheses due to its spatial compatibility with target binding pockets .

Structural Analogs

Cyclooctane Derivative

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid (C₁₄H₂₅NO₄, MW 271.36 g/mol) :

- Ring Size : The cyclooctane backbone increases conformational flexibility compared to the cyclopentane core.

- Applications: Larger ring size may alter solubility and pharmacokinetics, making it suitable for non-peptidic drug scaffolds.

3-Substituted Cyclopentane Derivative

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid (C₁₁H₁₉NO₄, MW 229.27 g/mol) :

Functional Group Variations

Unprotected Amino Acid

2-Amino-1-hydroxycyclopentanecarboxylic Acid :

- Lack of Boc Group : Increased reactivity but lower stability under acidic/basic conditions.

Ethyl Ester Derivative

(1R,2S)-Ethyl 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylate :

- Ester Group : Enhanced lipophilicity for membrane penetration in prodrug applications.

- Deprotection Flexibility : Enables controlled release of the carboxylic acid moiety.

生物活性

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Boc-aminocyclopentanecarboxylic acid, is a chiral amino acid derivative that has garnered attention in medicinal chemistry and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for enhancing the stability and reactivity of the amino group during synthetic processes.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 130981-12-3

- IUPAC Name : (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a building block in the synthesis of bioactive peptides and its potential therapeutic applications. The compound's structure allows it to participate in various biochemical interactions, making it a candidate for further investigation in drug development.

- Peptidomimetic Applications : The compound can serve as a peptidomimetic unit due to its ability to mimic natural amino acids while providing enhanced stability against enzymatic degradation.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of cyclopentanecarboxylic acids exhibit antimicrobial activities, potentially making them useful in developing new antibiotics.

- Neuroprotective Effects : Some studies indicate that certain amino acid derivatives can exert neuroprotective effects, which may be relevant for conditions such as neurodegeneration.

Synthesis and Characterization

Research has focused on the efficient synthesis of this compound through various methods, including stereoselective alkylation techniques. A notable study demonstrated the successful synthesis using protected isoserine derivatives, which highlighted the compound's utility in producing enantiomerically enriched amino acids .

Biological Assays

In vitro assays have been conducted to evaluate the biological activity of compounds derived from this compound. These studies often involve:

- Antimicrobial Testing : Evaluating the efficacy against bacterial strains.

- Cytotoxicity Assays : Assessing the compound's safety profile on human cell lines.

Results indicated varying degrees of activity against selected pathogens, suggesting potential applications in infectious disease treatment.

Data Table: Biological Activity Summary

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Efficacy against bacteria | Moderate activity observed |

| Cytotoxicity | Safety on human cell lines | Low cytotoxicity at tested doses |

| Peptidomimetic Role | Mimics natural amino acids | Enhances stability and reactivity |

| Neuroprotective | Potential protective effects | Under investigation |

Q & A

What are the key synthetic routes for preparing (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Level: Advanced

Answer:

Synthesis typically involves cyclopropanation or cyclopentane ring formation followed by Boc-protection of the amino group. For stereochemical control:

- Chiral Auxiliaries : Use of enantioselective catalysts (e.g., Rhodium or Palladium complexes) during cyclopropanation ensures retention of the (1R,2S) configuration .

- Stepwise Functionalization : After ring formation, the Boc group is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) under anhydrous conditions to prevent racemization .

- Purification : HPLC with chiral columns or recrystallization in polar solvents (e.g., ethanol/water mixtures) resolves diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。